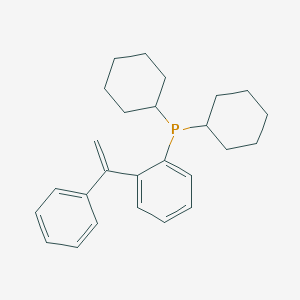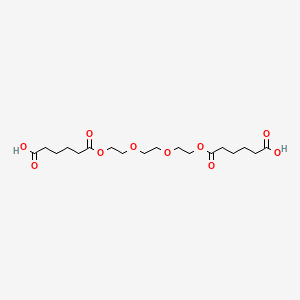![molecular formula C32H40P2 B12883464 Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- CAS No. 850894-39-2](/img/structure/B12883464.png)
Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Applications De Recherche Scientifique
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Its coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two cyclohexyl and one benzyl group.
Diphenylphosphinoethane: A bidentate ligand with different spatial arrangement and electronic properties.
Uniqueness
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .
Propriétés
Numéro CAS |
850894-39-2 |
|---|---|
Formule moléculaire |
C32H40P2 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
Clé InChI |
NANANDSCJFKRTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)




![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)


![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
